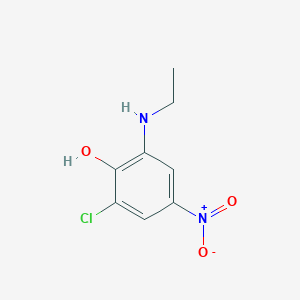

2-Chloro-6-(ethylamino)-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(ethylamino)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-10-7-4-5(11(13)14)3-6(9)8(7)12/h3-4,10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFNUSAXZDSXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157169 | |

| Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131657-78-8 | |

| Record name | 2-Chloro-6-(ethylamino)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131657-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131657788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(ethylamino)-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LIV96LADQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 6 Ethylamino 4 Nitrophenol

Strategies from 2-Amino-6-chloro-4-nitrophenol (B3029376) Precursors

The most common and well-documented synthetic routes to 2-Chloro-6-(ethylamino)-4-nitrophenol commence with the starting material 2-Amino-6-chloro-4-nitrophenol. These strategies focus on the selective modification of the primary amino group to an ethylamino group.

Acylation followed by Reduction (Carboxylic Acid Chlorides/Anhydrides)

A robust and frequently employed method for the synthesis of this compound involves a two-step process: acylation of the primary amino group of 2-Amino-6-chloro-4-nitrophenol, followed by the reduction of the resulting amide. google.comgoogle.com

In the first step, the precursor is reacted with an acylating agent, such as a carboxylic acid chloride or anhydride. google.com For the synthesis of the title compound, acetic anhydride is a commonly used reagent, which leads to the formation of the intermediate, N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide. google.com This acylation is typically carried out in a suitable solvent like acetic acid at room temperature. google.com

The subsequent step is the reduction of the acetyl group to an ethyl group. A common reducing agent for this transformation is sodium borohydride (B1222165). google.com The reduction is often facilitated by the presence of a Lewis acid, such as boron trifluoride etherate, and is typically conducted in a solvent like tetrahydrofuran at an elevated temperature, for instance, 60°C. google.comgoogle.com

Table 1: Example of Acylation and Reduction Synthesis

| Step | Reactants | Reagents & Solvents | Conditions | Product | Yield |

| Acylation | 2-Amino-6-chloro-4-nitrophenol | Acetic anhydride, Acetic acid | Room temperature, 5 hours | N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide | 69.9% google.com |

| Reduction | N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide | Sodium borohydride, Boron trifluoride etherate, Tetrahydrofuran | 60°C | This compound | Not specified |

Direct Alkylation in Carboxylic Acid Solvents with Reductants

An alternative and more direct approach involves the direct alkylation of 2-Amino-6-chloro-4-nitrophenol in the presence of a carboxylic acid and a reducing agent. google.comgoogle.com This one-pot method circumvents the isolation of the intermediate amide.

In this procedure, 2-Amino-6-chloro-4-nitrophenol is dissolved in a carboxylic acid, such as acetic acid, which also serves as the source of the alkyl group. google.com A reducing agent, typically sodium borohydride, is then added to the solution. google.comgoogle.com The reaction mixture is subsequently heated to facilitate the reductive amination process. The reaction is generally heated to between 60 and 70°C. google.comgoogle.com Upon completion, the desired product can be isolated by diluting the reaction mixture with water and adjusting the pH to precipitate the this compound. google.comgoogle.com

Table 2: Example of Direct Alkylation

| Reactants | Reagents & Solvents | Conditions | Product | Yield |

| 2-Amino-6-chloro-4-nitrophenol | Sodium borohydride, Acetic acid | 10°C initially, then stirred at room temperature for 1 hour, followed by heating at 60°C for 3 hours | This compound | 47% google.com |

Benzoxazole Derivative Intermediate Reduction

A third synthetic strategy proceeds through a benzoxazole intermediate. google.com This method involves the initial reaction of 2-Amino-6-chloro-4-nitrophenol with an orthoester, such as triethyl orthoacetate, to form a benzoxazole derivative. This reaction serves to protect the amino and hydroxyl groups and sets the stage for the introduction of the ethyl group.

The resulting benzoxazole derivative is then subjected to reduction with a reducing agent like sodium borohydride in an alcoholic solvent. google.com This step simultaneously reduces the benzoxazole ring and the ester-derived group to yield the target this compound.

Alternative Synthetic Routes and Precursor Modifications

The synthesis of 2-chloro-4-nitrophenol (B164951) can be achieved through the direct chlorination of 4-nitrophenol (B140041). This reaction can be carried out using chlorine gas in an inert organic solvent such as ethylene dichloride. The subsequent steps would then involve the introduction of the amino group at the 6-position, followed by ethylation.

Another potential modification involves the use of different starting materials for the synthesis of the core phenolic structure. For instance, 3,4-dichloronitrobenzene can be subjected to high-pressure hydrolysis to yield 2-chloro-4-nitrophenol, which can then be further functionalized. However, this method is reported to have drawbacks such as low yield and the formation of byproducts.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the product.

For the acylation-reduction method, the choice of acylating and reducing agents is critical. The use of acetic anhydride for acylation is efficient, and the subsequent reduction with sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate directs the reaction towards the desired ethylamino product. Temperature control during both steps is crucial to prevent side reactions.

In the direct alkylation method, the concentration of the reactants and the reaction temperature are key parameters to control. A molar excess of sodium borohydride is typically used to ensure complete reduction. The gradual heating of the reaction mixture allows for controlled reaction progress. The yield of this one-pot method is reported to be around 47%, and optimization of the reaction time and temperature could potentially enhance this outcome. google.com

For all synthetic routes, purification of the final product is a critical step for yield enhancement in terms of product quality. The crude product is often precipitated from the reaction mixture by adding water and adjusting the pH. google.comgoogle.com Subsequent washing with water and drying are standard procedures. google.com Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be employed to obtain a product of higher purity. google.com The use of activated carbon during the purification process can also be effective in removing organic impurities and improving the quality of the final product.

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Ethylamino 4 Nitrophenol

Oxidation Reactions of the Nitrophenol Moiety

The nitrophenol portion of 2-Chloro-6-(ethylamino)-4-nitrophenol is susceptible to oxidation, particularly when subjected to oxidizing agents commonly used in industrial applications, such as hydrogen peroxide. europa.eu While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds like p-nitrophenol.

Research on the catalytic oxidation of p-nitrophenol with hydrogen peroxide has shown that the reaction can lead to the degradation of the aromatic ring and the transformation of the nitro group. nih.gov One significant pathway is denitration, where the nitro group is removed from the aromatic ring. nih.gov This process is often followed by further oxidation of the resulting phenolic compound. The efficiency and pathway of the oxidation are highly dependent on reaction conditions such as pH, temperature, and the presence of catalysts. nih.gov

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The chloro substituent on the aromatic ring of this compound is a key site for nucleophilic aromatic substitution (NAS). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group (in this case, the chloro atom). In this compound, the nitro group is para to the chloro substituent, which strongly activates the ring towards nucleophilic attack.

The general mechanism for NAS involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Studies on related compounds, such as 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, which also features a chloro group activated by a nitro group, demonstrate successful substitution reactions with various nucleophiles including amines, thiols, and azide (B81097) ions. researchgate.net This suggests that this compound would readily react with a range of nucleophiles under appropriate conditions to yield a variety of substituted products.

Influence of Substituents on Reaction Rates and Selectivity

The rate and selectivity of chemical transformations involving this compound are significantly influenced by the electronic effects of its substituents.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO2) | 4 | Strong electron-withdrawing | Activates the ring for nucleophilic aromatic substitution at the chloro position. Deactivates the ring towards electrophilic aromatic substitution. |

| Chloro (-Cl) | 2 | Electron-withdrawing (inductive), Weakly deactivating | Acts as a good leaving group in nucleophilic aromatic substitution reactions. |

| Ethylamino (-NHCH2CH3) | 6 | Electron-donating | Increases electron density in the ring, potentially directing electrophilic attack (if conditions were to favor it) and modulating the rate of nucleophilic substitution. |

| Hydroxyl (-OH) | 1 | Electron-donating | Increases electron density and can be deprotonated to form a phenoxide, which is even more activating. |

Investigating Potential Side Reactions and By-product Formation

During the synthesis and subsequent reactions of this compound, several side reactions can lead to the formation of by-products. One notable potential side reaction, particularly during the synthesis of the precursor 2-chloro-4-nitrophenol (B164951), is dichlorination. google.com

In the chlorination of p-nitrophenol, a common route to obtaining the 2-chloro-4-nitrophenol intermediate, the formation of 2,6-dichloro-4-nitrophenol (B181596) has been reported as a significant by-product. google.com This occurs when the chlorination reaction proceeds further, introducing a second chlorine atom onto the aromatic ring. The conditions of the chlorination, such as the nature of the chlorinating agent and reaction temperature, can influence the yield of this di-substituted by-product.

Another potential side reaction for this compound, which is a secondary amine, is nitrosation. europa.eu In the presence of nitrosating agents, the secondary amine functionality can be converted to a nitrosamine, a class of compounds that is often of toxicological concern. europa.eu

Spectroscopic and Advanced Analytical Characterization of 2 Chloro 6 Ethylamino 4 Nitrophenol and Its Derivatives

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 2-Chloro-6-(ethylamino)-4-nitrophenol, such as 2-amino-6-chloro-4-nitrophenol (B3029376), NMR is utilized to confirm the purity and structure of the compound. cir-safety.org The purity of 2-amino-6-chloro-4-nitrophenol has been determined using NMR on both a wet and dry weight basis. cir-safety.org

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| 2-Chloro-4-nitrophenol (B164951) | ¹H | Not Specified | Not Specified |

| 2-Chloro-4-nitrophenol | ¹³C | Not Specified | Not Specified |

| 4-Nitrophenol (B140041) | ¹H | DMSO-d6 | Not Specified |

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. In the context of nitrophenol derivatives, the IR spectra would be expected to show absorptions corresponding to O-H, N-H, C-N, C-Cl, and NO₂ stretching and bending vibrations. For example, the IR spectrum of 2-chloro-4-nitrophenol has been documented, providing a basis for comparison. chemicalbook.com The analysis of various nitrophenol isomers by IR spectroscopy reveals distinct patterns that allow for their differentiation. researchgate.net

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR, offering advantages in analyzing aqueous solutions and certain vibrational modes. Studies on nitrophenol isomers using Raman spectroscopy have identified characteristic peaks that can be used for their identification in both solid and liquid phases. spectroscopyonline.comresearchgate.net For instance, the asymmetric and symmetric stretching vibrations of the nitro group give rise to distinct Raman peaks. spectroscopyonline.com Resonance Raman spectroscopy, a specialized technique, can enhance the signals of chromophoric portions of a molecule, which is particularly relevant for colored compounds like nitrophenols. nsf.govnih.govmdpi.com

Table 2: Key Vibrational Frequencies for Nitrophenol Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Nitro (NO₂) | Asymmetric Stretch | 1333 - 1343 | Raman |

| Nitro (NO₂) | Symmetric Stretch | ~1430 | Raman |

| C-H | Deformation | 1134 - 1279 | Raman |

Note: The table is based on data for nitrophenol isomers. spectroscopyonline.com

Mass Spectrometry (MS, GC-MS, HPLC-MS/MS) for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Mass Spectrometry (MS): The molecular weight of this compound is 216.62 g/mol . sielc.comnih.govechemi.com This information is fundamental for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of nitrophenols can be challenging due to their polarity, derivatization techniques can be employed to improve their chromatographic behavior. researchgate.net GC-MS has been used in the analysis of related nitrophenol compounds, such as in the work-up of reaction mixtures containing ortho- and para-nitrophenol. youtube.com In the degradation study of 2-chloro-4-nitrophenol, GC-MS was used to identify the metabolite chlorohydroquinone (B41787). nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is a highly sensitive and selective technique that couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. This method is particularly useful for the analysis of non-volatile or thermally labile compounds in complex matrices. For the analysis of this compound, an HPLC method can be made compatible with mass spectrometry by replacing phosphoric acid in the mobile phase with formic acid. sielc.comsielc.com Liquid chromatography combined with tandem mass spectrometry has been used for the determination of 4-nitrophenol and 3-methyl-4-nitrophenol (B363926) in human urine, using 2,6-dimethyl-4-nitrophenol (B181267) as an internal standard. sigmaaldrich.cn

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound shows absorption maxima at 207 nm, 280 nm, and 453 nm. europa.eu The absorption in the visible region (453 nm) is responsible for its color. The chromophore in this molecule is the nitrophenol system, where the nitro group acts as a strong electron-withdrawing group and the amino and hydroxyl groups act as electron-donating groups, creating a conjugated system that absorbs visible light. The position of the absorption maximum can be influenced by factors such as pH. For example, the UV-Vis absorption spectrum of 4-nitrophenol shifts from 317 nm to 400 nm upon formation of the nitrophenolate ion in the presence of NaBH₄. researchgate.net The study of various nitrophenols and their corresponding nitrophenolates reveals distinct absorption profiles in the blue-to-UV region. mdpi.com

Table 3: UV-Vis Absorption Maxima

| Compound | Wavelength (nm) |

| This compound | 207, 280, 453 |

| 4-Nitrophenol | 317 |

| 4-Nitrophenolate ion | 400 |

Chromatographic Techniques for Separation and Purity Assessment (HPLC, TLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. Several HPLC methods have been developed for the analysis of this compound. sielc.comsielc.com A common approach involves reverse-phase (RP) HPLC using a C18 column. europa.eu For instance, a method using a Purospher RP C18e column with a mobile phase of 50% acetonitrile (B52724) and 50% 0.010M KH₂PO₄ buffer at pH 3.5 has been described. europa.eu Another method utilizes a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.comsielc.com The purity of related compounds like 2-amino-6-chloro-4-nitrophenol has also been determined by HPLC. cir-safety.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for the separation and identification of compounds. In the study of the degradation of 2-chloro-4-nitrophenol by Arthrobacter sp., TLC was one of the methods used to identify the metabolite chlorohydroquinone. nih.gov

Table 4: HPLC Conditions for this compound Analysis

| Column | Mobile Phase | Detection |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS |

| Purospher RP C18e (5µm, 250 x 4 mm) | 50% Acetonitrile / 50% 0.010M KH₂PO₄ buffer (pH 3.5) | Not Specified |

Computational and Theoretical Investigations of 2 Chloro 6 Ethylamino 4 Nitrophenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

While specific quantum chemical calculations such as Density Functional Theory (DFT) or ab initio studies for 2-Chloro-6-(ethylamino)-4-nitrophenol are not extensively available in the public domain, the electronic structure and reactivity of this molecule can be inferred from studies on structurally related compounds like nitrophenols and their derivatives.

The electronic properties of this compound are largely dictated by the interplay of its substituent groups on the benzene (B151609) ring: the electron-withdrawing nitro group (-NO2) and chloro group (-Cl), and the electron-donating hydroxyl (-OH) and ethylamino (-NHCH2CH3) groups. The nitro group, being a strong deactivator, significantly influences the electron density distribution across the aromatic ring. This effect, combined with the presence of the hydroxyl and ethylamino groups, can lead to complex electronic characteristics.

DFT and ab initio methods are instrumental in elucidating these properties. For instance, calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, these calculations often reveal that the LUMO is localized on the nitro group, indicating its role as an electron acceptor in chemical reactions.

Furthermore, these computational methods can map the electrostatic potential surface, highlighting regions of positive and negative charge. In this compound, the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the ethylamino group, are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would be electron-deficient.

The following table summarizes computed properties for this compound available from public databases, which are often derived from computational models. nih.gov

| Property | Value | Source |

| Molecular Weight | 216.62 g/mol | PubChem nih.gov |

| Exact Mass | 216.0301698 Da | PubChem nih.gov |

| XLogP3 | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 78.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 14 | PubChem nih.gov |

| Complexity | 209 | PubChem nih.gov |

These computed values provide a foundational understanding of the molecule's physical and chemical characteristics, which are derived from its electronic structure.

Molecular Modeling of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Molecular modeling techniques are essential for understanding the non-covalent interactions that govern the behavior of this compound in various environments. These interactions include intramolecular hydrogen bonding and intermolecular forces like hydrogen bonding and π-stacking.

Intramolecular Hydrogen Bonding: The structure of this compound, with a hydroxyl group and an ethylamino group ortho to each other, and a nitro group in the para position relative to the hydroxyl group, suggests the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the hydrogen of the hydroxyl group and the nitrogen of the adjacent ethylamino group, or between the hydrogen of the ethylamino group and the oxygen of the hydroxyl group. The presence of a chloro group at the 2-position can influence the geometry and strength of these interactions. Theoretical and spectroscopic investigations of similar molecules, like 2-halophenols, have shown evidence of weak intramolecular hydrogen bonds. rsc.org Studies on o-nitrophenol also highlight the significance of steric interactions on the strength of intramolecular hydrogen bonds. researchgate.net

Intermolecular Interactions: Intermolecular interactions are critical for understanding the solid-state structure and bulk properties of the compound.

Hydrogen Bonding: The hydroxyl and ethylamino groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen of the ethylamino group, can act as hydrogen bond acceptors. These interactions can lead to the formation of complex hydrogen-bonded networks in the solid state. Studies on related aromatic compounds have demonstrated the crucial role of intermolecular hydrogen bonds in their crystal packing. mdpi.commdpi.com

π-Stacking: The aromatic ring of this compound can participate in π-stacking interactions. These interactions are common in nitroarene derivatives and contribute significantly to the stability of their crystal structures. researchgate.netnih.gov The presence of both electron-donating and electron-withdrawing substituents can influence the nature and strength of these π-π interactions. The relative position of substituents on the aromatic ring has been shown to have a strong influence on the strength of π-π stacking. nih.gov The interaction between the nitro group and a neighboring aromatic ring (nitro-π interactions) can also play a role in the molecular packing. researchgate.net

Computational modeling, including molecular dynamics simulations, can provide detailed insights into the dynamics and energetics of these interactions, which are fundamental to the compound's physical properties and its interactions with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. For this compound, QSAR studies can provide valuable mechanistic insights into its potential effects.

While specific QSAR models for this compound are not readily found, numerous studies on nitroaromatic compounds offer a framework for understanding its potential toxicity. nih.govnih.goveuropa.eu These studies often correlate toxicity with various molecular descriptors.

Key molecular descriptors that are typically important in QSAR models for nitroaromatic compounds include:

Hydrophobicity (logP): This descriptor relates to the compound's ability to partition into biological membranes.

Electronic Parameters: Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) are often used. A lower ELUMO can indicate a higher susceptibility to reduction of the nitro group, a key step in the mechanism of toxicity for many nitroaromatics.

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

A general QSAR model for the toxicity of nitroaromatic compounds can be represented by an equation of the form:

Toxicity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For instance, a multiple linear regression (MLR) model might look like:

log(1/C) = β₀ + β₁logP + β₂ELUMO + ...

where C is the concentration required to produce a certain toxic effect, and β are the regression coefficients.

The following table presents a hypothetical structure for a QSAR model based on common findings for nitroaromatic compounds.

| Descriptor | Influence on Toxicity | Mechanistic Implication |

| logP (Hydrophobicity) | Positive Correlation | Enhanced ability to cross cell membranes and accumulate in fatty tissues. |

| ELUMO (Energy of LUMO) | Negative Correlation | Increased ease of reduction of the nitro group, leading to the formation of reactive intermediates that can cause cellular damage. |

| Molecular Volume | Positive Correlation | Steric interactions with biological macromolecules. |

| Polarizability | Positive Correlation | Enhanced van der Waals interactions with biological targets. |

These models suggest that the toxicity of nitroaromatic compounds is often a multifactorial phenomenon involving their transport to the site of action, their electronic properties that facilitate metabolic activation, and their ability to interact with biological macromolecules.

Reaction Mechanism Studies and Transition State Analysis

Detailed computational studies on the reaction mechanism and transition state analysis for the synthesis of this compound are scarce in publicly available literature. However, based on general principles of organic chemistry and information from patents, a plausible synthetic route can be outlined, and the key mechanistic steps can be inferred.

A likely synthesis involves the chlorination of a substituted nitrophenol followed by the introduction of the ethylamino group. For example, a patent describes the synthesis of 2-chloro-4-aminophenol starting from p-nitrophenol, which is first chlorinated and then reduced. google.com A similar approach could be envisioned for this compound.

A plausible synthetic pathway could involve:

Nitration of a substituted phenol (B47542): This would introduce the nitro group onto the aromatic ring.

Chlorination: Introduction of the chloro group at a specific position. The directing effects of the existing substituents would govern the regioselectivity of this step.

Introduction of the ethylamino group: This could be achieved through a nucleophilic aromatic substitution reaction or a reductive amination process.

Transition State Analysis: For each step of the proposed synthesis, computational methods could be employed to study the reaction mechanism in detail. This would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants and products.

Calculating Activation Energies: Determining the energy barrier for each reaction step, which provides information about the reaction rate.

Analyzing Reaction Coordinates: Following the geometric changes that occur as the reaction progresses from reactants to products through the transition state.

For example, in a nucleophilic aromatic substitution step, transition state analysis would reveal the structure of the Meisenheimer complex, a key intermediate in this type of reaction. The stability of this intermediate would be influenced by the electronic effects of all the substituents on the ring.

While specific data is not available, a hypothetical reaction coordinate diagram for a single step, such as the introduction of the ethylamino group via nucleophilic aromatic substitution, would show the reactants, the transition state, the Meisenheimer intermediate, and the final products, along with their relative energies.

Further experimental and computational research is required to fully elucidate the precise reaction mechanisms and transition state structures involved in the synthesis of this compound.

Environmental Dynamics and Degradation Mechanisms of 2 Chloro 6 Ethylamino 4 Nitrophenol

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For nitrophenols, photolysis and hydrolysis are important abiotic degradation pathways in aqueous environments. cdc.gov

Photolysis: This process involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. In near-surface water where sunlight penetration is maximal, photolysis can be a significant fate process for nitrophenols. cdc.gov The rate of photolysis can be influenced by factors such as water clarity, depth, and the presence of other substances that may act as photosensitizers or quenchers.

Hydrolysis: This is a chemical reaction in which a water molecule breaks down a substance. While hydrolysis can contribute to the degradation of some organic compounds, its significance for 2-Chloro-6-(ethylamino)-4-nitrophenol specifically is less documented in comparison to photolysis and biodegradation. The stability of the compound to hydrolysis is influenced by pH and temperature.

Biotransformation and Microbial Degradation Studies

The biodegradation of chlorinated nitrophenols by microorganisms is a key process in their removal from contaminated soil and water. Several bacterial strains have been identified that can utilize these compounds as a source of carbon and energy, breaking them down into less harmful substances.

Identification of Degrading Microorganisms

Specific bacterial strains have been isolated from contaminated sites and have demonstrated the ability to degrade chlorinated nitrophenols. These include:

Arthrobacter sp. SJCon: Isolated from a pesticide-contaminated site in India, this Gram-positive bacterium can utilize 2-Chloro-4-nitrophenol (B164951) (a related compound) as its sole source of carbon and energy. nih.govnih.gov It has been identified as Arthrobacter nitrophenolicus and shows potential for bioremediation of sites contaminated with nitrophenolic compounds. nih.govdsmz.de

Burkholderia sp. RKJ 800: This Gram-negative bacterium, also isolated from a pesticide-contaminated site in India, can degrade 2-Chloro-4-nitrophenol. nih.govnih.gov It utilizes the compound as its sole source of carbon and energy and has been deemed a suitable candidate for bioremediation. nih.govnih.gov

Elucidation of Metabolic Pathways and Intermediate Metabolites

The microbial degradation of 2-Chloro-4-nitrophenol by these bacteria proceeds through distinct metabolic pathways, involving several intermediate compounds before the aromatic ring is cleaved.

In Arthrobacter sp. SJCon: The degradation of 2-Chloro-4-nitrophenol begins with the release of nitrite (B80452) and chloride ions. nih.gov The primary identified metabolite is Chlorohydroquinone (B41787) (CHQ) . nih.govresearchgate.net This intermediate is then further broken down. nih.gov

In Burkholderia sp. RKJ 800: This strain also initiates degradation with the release of nitrite and chloride ions. nih.gov The metabolic pathway involves the formation of Chlorohydroquinone (CHQ) , which is then converted to Hydroquinone (B1673460) (HQ) through reductive dehalogenation. nih.gov The hydroquinone then undergoes ring cleavage. nih.govnih.gov This pathway is distinct from that observed in other Burkholderia species. nih.gov

| Degrading Microorganism | Initial Compound | Key Intermediate Metabolites |

| Arthrobacter sp. SJCon | 2-Chloro-4-nitrophenol | Chlorohydroquinone (CHQ) |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Chlorohydroquinone (CHQ), Hydroquinone (HQ) |

Enzymatic Mechanisms of Biodegradation

The breakdown of these aromatic compounds is catalyzed by specific enzymes produced by the microorganisms.

Arthrobacter sp. SJCon: The degradation pathway involves CHQ dioxygenase activity. nih.govresearchgate.net This enzyme is responsible for the cleavage of the chlorohydroquinone ring, leading to the formation of maleylacetate. nih.gov An inhibition study using 2,2'-dipyridyl confirmed that chlorohydroquinone is the terminal aromatic compound in this degradation pathway. nih.gov

Burkholderia sp. RKJ 800: The key enzyme identified in this strain is a manganese-dependent HQ dioxygenase . nih.govnih.gov This enzyme facilitates the cleavage of the hydroquinone ring, producing γ-hydroxymuconic semialdehyde. nih.govnih.gov

Electrochemical Degradation Processes

Electrochemical methods, particularly in microbial electrolysis cells (MECs), offer a promising technology for the degradation of persistent organic pollutants like chlorinated nitrophenols.

Analysis of Reduction Products and Pathways

In a microbial electrolysis cell, the degradation of 2-Chloro-4-nitrophenol occurs at the cathode through a series of reduction reactions. eeer.orgeeer.org The applied voltage and the presence of a carbon source can influence the efficiency of this process. eeer.orgeeer.org

The degradation in the cathode compartment involves several key steps:

Reduction: The nitro group is reduced to an amino group.

Dechlorination: The chlorine atom is removed from the aromatic ring.

Denitrification: The nitro group is removed.

Through these processes, 2-Chloro-4-nitrophenol is transformed into a variety of intermediate products. eeer.orgeeer.org These can include 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, and hydroquinone, among others. eeer.orgeeer.org These intermediates are generally less toxic and more biodegradable than the parent compound.

| Electrochemical Process | Key Reactions | Major Reduction Products |

| Cathodic Reduction in MEC | Reduction, Dechlorination, Denitrification | 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol, Hydroquinone |

Fate and Distribution in Environmental Compartments

The environmental fate and distribution of this compound are governed by its inherent physical and chemical properties. The compound is classified as toxic to aquatic life with long-lasting effects, indicating its potential for persistence and harm in aquatic ecosystems europa.eu. Its stability is notable, with one source describing it as stable for over five years when stored in dry, dark conditions ecetoc.org. This inherent stability suggests that natural degradation processes may be slow.

Upon release into the environment, the compound's distribution will be influenced by its solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. Its water solubility has been reported, which is a key parameter in determining its mobility in aquatic systems ecetoc.org.

Distribution in Soil and Sediment

Table 1: Predicted Physicochemical Properties Influencing Environmental Fate

| Property | Value | Source |

| Water Solubility | Data not available in specific units | ecetoc.org |

| Vapor Pressure | Data not available | |

| Log Kow (Octanol-Water Partition Coefficient) | Data not available | |

| Soil Adsorption Coefficient (Koc) | Data not available |

Note: This table reflects the limited availability of specific experimental data for this compound in the reviewed scientific literature. The discussion on its environmental fate is therefore based on general principles and data from structurally similar compounds.

Transport and Persistence in Water

Once in an aquatic environment, the fate of this compound is determined by processes such as hydrolysis, photolysis, and biodegradation. Its classification as a substance toxic to aquatic life with long-lasting effects suggests that it is persistent in water and can pose a long-term risk to aquatic organisms europa.eu.

The general class of nitrophenols is known to undergo biodegradation in water, which is considered an important fate process nih.gov. The half-life of nitrophenols in the atmosphere is estimated to be between 3 and 18 days, after which they can be deposited into water bodies nih.gov. While specific data for this compound is lacking, the degradation of 2-chloro-4-nitrophenol has been shown to be facilitated by certain bacteria epa.govnih.gov.

Atmospheric Fate

The potential for atmospheric transport of this compound is dependent on its vapor pressure and its potential to adsorb to atmospheric particles. For the broader category of nitrophenols, atmospheric deposition is a recognized transport mechanism, with atmospheric half-lives ranging from 3 to 18 days nih.gov. This suggests that this compound could potentially be transported over distances in the atmosphere before being deposited onto land or water surfaces.

Structure Activity Relationships and Synthesis of Analogues and Derivatives of 2 Chloro 6 Ethylamino 4 Nitrophenol

Systematic Modification of the Alkylamino Group

The ethylamino group at the C6 position of 2-Chloro-6-(ethylamino)-4-nitrophenol is a key site for systematic modification to generate a library of analogues. Research has demonstrated that this secondary amine can be derived from its primary amine precursor, 2-amino-6-chloro-4-nitrophenol (B3029376), through various alkylation strategies. These modifications are crucial for probing structure-activity relationships and fine-tuning the molecule's properties for specific applications.

One established method involves a two-step process starting from 2-amino-6-chloro-4-nitrophenol. google.comgoogle.com The initial step is the acylation of the amino group with a carboxylic acid anhydride, such as acetic anhydride, to form an N-acyl intermediate, N-(3-chloro-2-hydroxy-5-nitrophenyl)-acetamide. google.comgoogle.com This amide is then subjected to reduction, for example, using sodium borohydride (B1222165) in the presence of boron trifluoride etherate or in a carboxylic acid medium, to yield the corresponding N-alkylated derivative. google.comgoogle.com This reductive amination approach allows for the introduction of various alkyl groups by selecting the appropriate carboxylic acid or anhydride.

| Analogue | Starting Material | Modification Reagents | Yield (%) | Melting Point (°C) | Reference |

| This compound | 2-Amino-6-chloro-4-nitrophenol | 1. Acetic Anhydride2. Sodium Borohydride, Boron Trifluoride Etherate | 86.5 | 136-138 | google.com |

| This compound | 2-Amino-6-chloro-4-nitrophenol | Acetic Acid, Sodium Borohydride | 47 | 134-137 | google.com |

| 2-Chloro-6-((2-hydroxyethyl)amino)-4-nitrophenol | 2-Amino-6-chloro-4-nitrophenol | 2-Bromoethanol (B42945), Calcium Carbonate | - | - | google.com |

Table 1: Examples of Systematic Modification of the Alkylamino Group.

Exploration of Substituent Effects on Reactivity and Electronic Properties

The chemical behavior of this compound is governed by the interplay of the electronic effects of its various substituents on the phenol (B47542) ring. The nitro group (-NO2) at the C4 position is a powerful electron-withdrawing group, exerting both a -I (inductive) and -M (mesomeric) effect. This significantly decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

Conversely, the hydroxyl (-OH) and ethylamino (-NHCH2CH3) groups are electron-donating groups (+M > -I). They increase the electron density of the ring, particularly at the ortho and para positions relative to themselves. The chlorine atom (-Cl) at C2 exhibits a dual role; it is inductively electron-withdrawing (-I) but has a weak electron-donating mesomeric effect (+M) due to its lone pairs.

Positional Isomerism and its Impact on Chemical Behavior

The arrangement of the chloro, amino, and nitro substituents on the phenol ring profoundly affects the compound's physical and chemical properties. Comparing this compound to its positional isomers highlights the importance of substituent placement.

For example, 2-Chloro-4-nitrophenol (B164951) lacks the electron-donating amino group. nih.gov Its synthesis often involves the direct chlorination of 4-nitrophenol (B140041). google.com The absence of the amino group changes its acidity, reactivity, and potential for further functionalization. Its degradation pathway has been studied, proceeding through intermediates like chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.org

Another isomer, 2-Amino-6-chloro-4-nitrophenol , is the direct precursor to the title compound. It has a primary amine instead of a secondary one, which alters its nucleophilicity, basicity, and hydrogen bonding capabilities. It has a reported log P value of 1.80, indicating its relative hydrophilicity compared to more substituted analogues. europa.eu

The isomer 2-Chloro-6-nitrophenol places the nitro group ortho to the hydroxyl group, which can lead to intramolecular hydrogen bonding, affecting its boiling point and acidity. sigmaaldrich.com The relative positions dictate the regioselectivity of subsequent reactions. For instance, electrophilic substitution on 2-Amino-6-chlorophenol leads to nitration at the C4 position due to the directing effects of the hydroxyl and amino groups. This demonstrates how the initial placement of groups directs the synthesis towards a specific isomer.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from Title Compound | Reference |

| This compound | 131657-78-8 | C8H9ClN2O3 | 216.62 | - | echemi.comnih.gov |

| 2-Chloro-4-nitrophenol | 619-08-9 | C6H4ClNO3 | 173.55 | Lacks ethylamino group. | nih.govsigmaaldrich.com |

| 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | C6H5ClN2O3 | 188.57 | Primary amine instead of secondary ethylamino group. | |

| 2-Chloro-6-nitrophenol | 85-58-5 | C6H4ClNO3 | 173.55 | Nitro group at C6; Lacks ethylamino group. | sigmaaldrich.com |

Table 2: Comparison of this compound and its Positional Isomers.

Synthesis and Characterization of Novel Derivatives for Research Applications

The synthesis of novel derivatives of this compound is primarily driven by its application as a component in hair dye formulations, which serves as a practical example of its use in applied chemical research. google.comeuropa.eu The generation of these derivatives allows for the fine-tuning of properties such as color shade, stability, and binding characteristics.

A key synthetic strategy involves the alkylation of the precursor, 2-amino-6-chloro-4-nitrophenol. As described in patents, this precursor can be reacted with various electrophiles to introduce new functionalities. google.comgoogle.com For example, reacting it with a carboxylic acid chloride or anhydride, followed by reduction, is a versatile method to produce a range of N-alkyl derivatives. google.comgoogle.com The reaction of 2-amino-6-chloro-4-nitrophenol with 2-bromoethanol demonstrates the introduction of a hydroxyethyl (B10761427) group, leading to the formation of 2-chloro-6-((2-hydroxyethyl)amino)-4-nitrophenol. google.com

Characterization of these synthesized derivatives is essential to confirm their structure and purity. Techniques mentioned in the literature include melting point determination and chromatographic methods. google.comgoogle.com For instance, this compound is reported to have a melting point between 136-138 °C. google.com High-performance liquid chromatography (HPLC) methods have been developed for its analysis, using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water, which can be adapted for preparative separation and isolation of impurities. sielc.com These synthetic and analytical methodologies are crucial for creating and verifying novel derivatives for further research and application.

| Derivative Name | Synthetic Route | Characterization Data | Application Context | Reference |

| N-(3-Chloro-2-hydroxy-5-nitrophenyl)acetamide | Acylation of 2-amino-6-chloro-4-nitrophenol with acetic anhydride. | M.P. > 200 °C | Intermediate in the synthesis of N-alkyl derivatives. | google.comgoogle.com |

| This compound | Reduction of N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide with NaBH4/BF3·OEt2. | M.P. 136-138 °C | Hair dye component. | google.com |

| 2-Chloro-6-((2-hydroxyethyl)amino)-4-nitrophenol | Alkylation of 2-amino-6-chloro-4-nitrophenol with 2-bromoethanol. | Not specified in search results. | Hair dye component. | google.com |

Table 3: Synthesis and Characterization of Derivatives for Research Applications.

Emerging Research Directions and Methodological Advances for 2 Chloro 6 Ethylamino 4 Nitrophenol

Development of Advanced Catalytic Systems for Synthesis or Degradation

The synthesis and degradation of chlorinated nitrophenols are critically dependent on effective catalytic systems. Advanced research focuses on both creating these molecules and breaking them down into less harmful substances.

For synthesis, catalytic reduction of the nitro group is a key transformation. One patented method for a related compound, 2-chloro-4-nitrophenol (B164951), involves a chlorination reaction followed by a reduction reaction using hydrazine hydrate in the presence of catalysts like activated carbon and ferric trichloride hexahydrate. google.com This process is noted for its high yield and the recyclability of the catalyst. google.com

For degradation and remediation, significant progress has been made in developing advanced catalysts. Noble metal nanoparticles (such as gold, silver, and copper) deposited on supports like polydopamine-magnetite have shown high catalytic activity for the reduction of 2-, 3-, and 4-nitrophenol (B140041). nih.govdntb.gov.ua The activity of these catalysts is influenced by the synthesis method, the size of the metal particles, and the nature of the support. nih.gov For instance, a CuO-nanoleaf/γ-Al2O3 catalyst has demonstrated promising activity in reducing p-nitrophenol to p-aminophenol. bcrec.id

Biological systems are also being harnessed for degradation. Specific bacterial strains have been identified that can utilize chlorinated nitrophenols as their sole source of carbon and energy. For example, Rhodococcus imtechensis strain RKJ300 can degrade 2-chloro-4-nitrophenol by first releasing the nitrite (B80452) group, followed by the stoichiometric elimination of chloride ions, forming intermediates such as chlorohydroquinone (B41787). researchgate.net Similarly, Burkholderia sp. strain RKJ 800 has been shown to degrade 2-chloro-4-nitrophenol via a pathway involving chlorohydroquinone (CHQ) and hydroquinone (B1673460) (HQ). nih.gov These microbial approaches represent a promising frontier for the in-situ bioremediation of contaminated sites. researchgate.net Another method for degradation involves ozonation, which can effectively remove compounds like 4-chloro-2-nitrophenol from wastewater, with efficiency being particularly high at alkaline pH. scholaris.ca

Table 1: Examples of Advanced Catalytic Systems for Nitrophenol Transformation

| Catalyst Type | Application | Target Compound(s) | Key Findings |

|---|---|---|---|

| Activated Carbon & FeCl₃·6H₂O | Synthesis (Reduction) | 2-chloro-4-nitrophenol | High yield and purity; catalyst is recyclable. google.com |

| Au, Ag, Cu Nanoparticles | Degradation (Reduction) | 2-, 3-, and 4-Nitrophenol | Activity varies with metal (Au > Ag > Cu); soft reducing agents in synthesis yield more active catalysts. nih.gov |

| CuO-nanoleaf/γ-Al₂O₃ | Degradation (Reduction) | p-Nitrophenol | Promising catalytic activity for reduction to p-aminophenol. bcrec.id |

| Rhodococcus imtechensis RKJ300 | Biodegradation | 2-chloro-4-nitrophenol | Degrades compound as a sole carbon source; involves release of nitrite and chloride ions. researchgate.net |

| Burkholderia sp. RKJ 800 | Biodegradation | 2-chloro-4-nitrophenol | Utilizes a degradation pathway involving chlorohydroquinone and hydroquinone intermediates. nih.gov |

| Ozone (O₃) | Degradation (Oxidation) | 4-chloro-2-nitrophenol | Effective removal from wastewater, with degradation rates increasing at higher pH. scholaris.ca |

Integration of Machine Learning in Predictive Chemical Research

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, offering predictive insights that can accelerate discovery and assessment processes for compounds like 2-Chloro-6-(ethylamino)-4-nitrophenol. nih.gov ML models are being applied to forecast various aspects, including catalytic performance, environmental behavior, and toxicity.

In the realm of catalysis, machine learning algorithms are used to estimate the catalytic reduction performance for hazardous nitrophenols. researchgate.netnih.gov Studies have employed models such as Linear Regression (LR), Support Vector Machines (SVM), Gradient Boosted Machines (GBM), Random Forest (RF), and XGBTree (XGB) to predict catalytic activity based on experimental data. researchgate.net Performance metrics like Root Mean Squared Error (RMSE) and Mean Absolute Error (MAE) are used to validate these models, with results showing that specific algorithms perform best for certain types of nitrophenols. researchgate.netnih.gov

Machine learning is also being used to predict the environmental fate and impact of aromatic contaminants. Models have been developed to estimate the root concentration factor (RCF), a measure of bioavailability in plants, for a wide range of traditional and emerging aromatic compounds. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the toxicity of nitroaromatic compounds, helping to prioritize chemicals for further testing and risk assessment. mdpi.com

A particularly complex area where ML is showing promise is the prediction of biodegradation pathways. Predicting the transformation products of organic pollutants is crucial, as intermediates can sometimes be more toxic than the parent compound. oup.com Hybrid approaches that combine expert-derived knowledge (rule-based systems) with machine learning are being developed to predict the likelihood of specific biotransformation reactions occurring, thereby refining the prediction of degradation products and entire pathways. oup.comresearchgate.netnih.gov

Table 2: Applications of Machine Learning in Nitrophenol Research

| Application Area | Machine Learning Algorithms Used | Predicted Parameter |

|---|---|---|

| Catalysis | SVM, Random Forest (RF), XGBTree (XGB), ADAM, LSTM | Catalytic reduction efficiency of nitrophenols. researchgate.netnih.gov |

| Environmental Fate | Gradient Boosting Regression Tree (GBRT), RF, SVM | Bioavailability (Root Concentration Factor) of aromatic contaminants in plants. mdpi.com |

| Toxicology | Support Vector Machines (SVR), Multiple Linear Regression (MLR) | In vivo toxicity (e.g., LD₅₀) of nitroaromatic compounds. mdpi.com |

| Biodegradation | Various classification algorithms | Likelihood of specific biotransformation rules to predict degradation products and pathways. oup.comresearchgate.net |

Green Chemistry Approaches in Synthesis and Environmental Remediation

Green chemistry principles are increasingly being integrated into the lifecycle of chemicals like this compound to minimize environmental impact. These approaches focus on sustainable synthesis routes and environmentally friendly remediation techniques.

In the synthesis of catalysts for nitrophenol reduction, green methods are being employed to create nanoparticles. This includes the use of biocompatible materials and less hazardous reducing agents. nih.gov For example, catalysts have been synthesized using ascorbic acid (Vitamin C) as a "soft" reducing agent to form metal nanoparticles on polydopamine-magnetite supports. nih.govdntb.gov.ua Polydopamine itself is a bio-inspired polymer, adding to the green credentials of the system. The development of catalysts that can be easily recovered (e.g., using the magnetic properties of an iron core) and recycled for multiple runs is a cornerstone of green catalytic design. google.comnih.gov

For environmental remediation, bioremediation stands out as a key green chemistry approach. This involves using microorganisms to break down pollutants into less toxic substances. researchgate.net The isolation of bacterial strains like Rhodococcus and Burkholderia that can completely degrade chlorinated nitrophenols demonstrates a powerful, sustainable alternative to conventional physical or chemical treatment methods. researchgate.netnih.gov These biological processes operate under mild conditions and can potentially be applied directly to contaminated soil and water. researchgate.netnih.gov

Another green remediation strategy is the electrochemical reduction of nitrophenols. This method can transform hazardous compounds like 4-nitrophenol into value-added products such as 4-aminophenol, a useful chemical intermediate, using an electric current, often with minimal by-products. researchgate.net This approach combines pollution removal with chemical synthesis, an ideal outcome from a green chemistry perspective. researchgate.net

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Degradation

Understanding the dynamics of chemical reactions and degradation processes requires advanced analytical techniques that can monitor changes in real-time. For nitrophenols, several methods are employed for in-situ (in the reaction mixture) monitoring and detailed product analysis.

Spectroelectrochemistry is a powerful technique for the in-situ study of electrochemical degradation. By combining UV/VIS spectroscopy with electrochemistry, researchers can obtain both spectroscopic and electrochemical information simultaneously during a reaction. metrohm.com This allows for the real-time tracking of the concentration of species like 4-nitrophenol on an electrode surface, providing valuable data on degradation kinetics and efficiency. metrohm.com

More broadly, UV-Vis spectroscopy is a common and effective tool for monitoring the catalytic reduction of nitrophenols. The reactant, such as the 4-nitrophenolate ion, typically has a distinct absorbance peak (e.g., at 400 nm) that decreases over time, while the product, 4-aminophenol, has a different emerging peak (e.g., at 315 nm). mdpi.com This clear spectral shift allows for straightforward, real-time monitoring of the reaction's progress without the need for complex sampling. mdpi.commdpi.com

To identify the specific intermediates and final products of degradation, which is crucial for understanding the reaction pathway, more sophisticated techniques are required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and identifying the various compounds present in the reaction mixture at different time points. nih.gov For instance, these methods were used to identify chlorohydroquinone and hydroquinone as key metabolites in the bacterial degradation of 2-chloro-4-nitrophenol. nih.gov Other techniques used to characterize catalysts and materials include Fourier-transform infrared spectroscopy (FTIR), Transmission Electron Microscopy (TEM), and X-ray diffraction (XRD). nih.govmdpi.com

Multidisciplinary Research at the Interface of Chemistry and Environmental Science

The study of this compound and related compounds increasingly resides at the nexus of chemistry and environmental science. This multidisciplinary approach is essential for a holistic understanding of their synthesis, application, environmental fate, and potential for remediation.

A prime example of this synergy is the research into the microbial biodegradation of chlorinated nitrophenols. These studies combine microbiology, analytical chemistry, and environmental toxicology. Researchers isolate and identify microorganisms from contaminated environments, use advanced chemical techniques like HPLC and GC-MS to elucidate the complex metabolic pathways the bacteria use for degradation, and conduct soil microcosm studies to assess the real-world applicability of these strains for bioremediation. researchgate.netnih.gov Such research has revealed detailed degradation mechanisms, including the stepwise removal of nitro and chloro groups from the aromatic ring. researchgate.netnih.gov

Understanding the environmental fate of nitrophenols is another critical area of multidisciplinary research. These compounds can be released into the environment from industrial manufacturing and vehicle exhaust. cdc.gov Environmental scientists and chemists work together to study their persistence and transformation in different environmental compartments. In the atmosphere, their fate is governed by photolysis and deposition, with estimated half-lives of 3 to 18 days. cdc.gov In water and soil, biodegradation is often the most important fate process, with half-lives varying significantly depending on aerobic or anaerobic conditions. cdc.gov This knowledge is vital for predicting environmental exposure and developing effective management strategies.

Furthermore, research on advanced oxidation processes, such as ozonation or UV/HOCl treatments, for removing nitrophenols from water integrates chemical engineering with environmental chemistry. scholaris.camdpi.com These studies not only investigate the kinetics and efficiency of pollutant removal but also identify the formation of potentially harmful disinfection byproducts, such as chlorinated nitrogenous compounds, ensuring that the proposed solution does not create a new environmental problem. mdpi.com

Q & A

Q. Basic

- LC-MS/MS with MRM transitions (e.g., m/z 217 → 152 for quantification) in serum or wastewater.

- Solid-phase extraction (SPE) using C18 cartridges for pre-concentration.

- GC-ECD after derivatization (e.g., silylation) for environmental water analysis .

How should researchers design dose-response studies to investigate potential hematological effects of this compound, considering existing contradictions in animal study outcomes?

Advanced

Resolve inconsistencies in methemoglobinemia findings (e.g., Smith et al. 1988 vs. later studies) via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.